molecular formula C16H19F3N2O3 B7048673 5-Tert-butyl-3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-5-methylimidazolidine-2,4-dione

5-Tert-butyl-3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-5-methylimidazolidine-2,4-dione

Cat. No.: B7048673
M. Wt: 344.33 g/mol
InChI Key: LRHUOWKDLQXTFA-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-5-methylimidazolidine-2,4-dione is a complex organic compound. It falls into the category of imidazolidine-2,4-dione derivatives, which are known for their diverse biological activities and have applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes:

  • Starting Material: Begin with the appropriate tert-butyl imidazolidine-2,4-dione.

  • Bromination: Introduce bromine to achieve selective bromination at the 3-position.

  • Nucleophilic Substitution: React with 2-(difluoromethoxy)-5-fluorobenzyl bromide under basic conditions to replace the bromine atom.

  • Purification: Purify the product through recrystallization or chromatographic techniques.

Industrial Production Methods

On an industrial scale, the preparation might involve:

  • Automated Synthesis: Utilizing automated synthesizers for precise control.

  • Continuous Flow Chemistry: To enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction processes can yield deoxygenated or hydrogenated products.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or permanganates.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Conditions often include organic solvents like dichloromethane and bases like sodium hydride.

Major Products

  • Oxidation Products: Hydroxylated derivatives.

  • Reduction Products: Hydrogenated imidazolidines.

  • Substitution Products: Various substituted imidazolidine-2,4-diones.

Scientific Research Applications

Chemistry

  • Catalysis: Used as a catalyst in various organic reactions.

  • Analytical Chemistry: Employed as a standard in chromatographic techniques.

Biology

  • Biological Assays: Acts as a probe in enzyme assays.

  • Cell Studies: Utilized in cell culture studies for its bioactive properties.

Medicine

  • Drug Design: A precursor in synthesizing novel pharmacologically active compounds.

  • Diagnostics: Helps in developing diagnostic reagents for medical tests.

Industry

  • Material Science: Incorporated in designing new materials with specific properties.

  • Agriculture: Explored for its potential use in developing agrochemicals.

Mechanism of Action

5-Tert-butyl-3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-5-methylimidazolidine-2,4-dione exerts its effects through:

  • Molecular Targets: Interacts with specific proteins or enzymes.

  • Pathways: Modulates biochemical pathways involved in metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxoimidazolidine Derivatives: Compounds like 2,4-dioxoimidazolidine-5-carboxylic acid.

  • Fluorophenyl Imidazolidines: Compounds similar in structure but with variations in the fluorophenyl group.

Uniqueness

  • Selective Reactivity: Shows unique reactivity patterns due to the tert-butyl and difluoromethoxy groups.

  • Bioactivity: Possesses distinct biological activities making it suitable for specific applications in medicine and biology.

This compound's unique chemical structure and properties make it a versatile entity in multiple fields, from organic synthesis to biological research.

Properties

IUPAC Name

5-tert-butyl-3-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-15(2,3)16(4)12(22)21(14(23)20-16)8-9-7-10(17)5-6-11(9)24-13(18)19/h5-7,13H,8H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHUOWKDLQXTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=C(C=CC(=C2)F)OC(F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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